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Introduction: Beyond Structure, Understanding Energetics

N,N-Diisopropylaniline (CAS 4107-98-6) is an N,N-dialkylated aromatic amine characterized

by a benzene ring substituted with a diisopropylamino group.[1] This structure finds utility as a

synthetic intermediate and building block in various chemical domains, including the synthesis

of specialized dyes and molecules for materials science.[2][3][4] While its molecular structure

dictates its basic reactivity, a comprehensive understanding of its thermodynamic properties is

paramount for researchers, process chemists, and drug development professionals.

Thermodynamic data—quantifying a molecule's energy, stability, and phase behavior—is the

bedrock of predictive science in chemistry. It governs reaction equilibria, dictates the feasibility

of a chemical process, and provides profound insights into the molecular interactions that drive

biological activity.[5] For a molecule like N,N-Diisopropylaniline, this data is critical for

optimizing reaction conditions, ensuring process safety, and, in broader applications,

understanding its potential role in complex molecular systems. Thermodynamic

characterization provides invaluable information concerning the molecular forces underlying

binding events, which is key to driving successful drug development efforts.[5][6]

This guide provides a technical overview of the known physicochemical characteristics of N,N-
Diisopropylaniline and delves into the core thermodynamic principles and methodologies

essential for its complete characterization. Recognizing that specific experimental data such as

the enthalpy of formation for this compound is not widely published, this document emphasizes
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the established experimental and computational workflows used to determine these crucial

parameters.

Physicochemical and Core Properties of N,N-
Diisopropylaniline
A baseline understanding of a compound's physical properties is the first step in any

thermodynamic evaluation. These constants are essential for designing experiments,

interpreting results, and ensuring safe handling. The key properties of N,N-Diisopropylaniline
are summarized below.

Property Value Source(s)

Molecular Formula C₁₂H₁₉N [1][2][7][8][9]

Molecular Weight 177.29 g/mol [2][8]

Appearance
Clear colorless to pale yellow

liquid
[2][3][9]

Boiling Point 95-96 °C at 11 mmHg [1][3]

Melting Point -45 °C (estimate) [3][7]

Density 0.91 g/mL at 25 °C [1][3]

Refractive Index (n²⁰/D) 1.519 [1][3]

CAS Number 4107-98-6 [1][2][7][9]

Core Thermodynamic Parameters: A Methodological
Approach
The foundational thermodynamic properties for any chemical compound are its enthalpy of

formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp). These values allow for

the calculation of the Gibbs free energy (ΔG), which ultimately determines the spontaneity and

equilibrium position of chemical reactions. While specific, critically evaluated values for N,N-
Diisopropylaniline are not readily available in the literature, this section outlines the

authoritative methods for their determination.
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Experimental Determination via Calorimetry
Calorimetry is the gold standard for directly measuring the energetic changes in a system.[5]

[10] It encompasses a suite of techniques designed to precisely quantify heat flow associated

with chemical reactions or physical changes.[10][11]

Key Calorimetric Techniques:

Bomb Calorimetry (Constant-Volume Calorimetry): This technique is the primary method for

determining the heat of combustion.[12][13] A sample is combusted in a sealed, high-

pressure vessel (the "bomb") filled with oxygen, and the heat released is absorbed by a

surrounding water bath.[10][13] By measuring the temperature change, the internal energy of

combustion (ΔU) is found. Using thermodynamic relationships, this is then converted to the

enthalpy of combustion (ΔH_c), which is subsequently used to calculate the standard

enthalpy of formation (ΔHf°) via Hess's Law.

Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used

to measure heat flow into or out of a sample as it is subjected to a controlled temperature

program.[11][12] It is invaluable for determining heat capacity (Cp) as a function of

temperature and for measuring the enthalpies of phase transitions, such as the enthalpy of

fusion (melting) and vaporization.[14][15]

This protocol provides a generalized, self-validating workflow for measuring the liquid-phase

heat capacity (Cp) of N,N-Diisopropylaniline.

Instrument Calibration:

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g.,

indium, sapphire) across the desired temperature range. This ensures the accuracy and

trustworthiness of the measurements.

Sample Preparation:

Accurately weigh (to ±0.01 mg) approximately 5-10 mg of high-purity N,N-
Diisopropylaniline into a hermetically sealed aluminum DSC pan. An empty, sealed pan

is used as a reference.
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Experimental Program:

Place the sample and reference pans into the DSC cell.

Equilibrate the system at a temperature below the expected measurement range (e.g., 0

°C).

Run a "blank" curve with two empty pans to establish the baseline heat flow.

Run a sapphire standard (a material with a well-known Cp) using the same temperature

program to provide a calibration factor.

Run the N,N-Diisopropylaniline sample using the identical temperature program. A

typical program would be a heating ramp of 10 °C/min from 0 °C to 80 °C.

Data Analysis:

The heat capacity (Cp) is calculated by comparing the heat flow signal of the sample to

that of the sapphire standard at a given temperature, after subtracting the baseline, using

the formula: Cp(sample) = (DSC(sample) / mass(sample)) * (mass(sapphire) /

DSC(sapphire)) * Cp(sapphire)

This direct comparison to a known standard provides an internal validation of the result.
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Caption: Experimental workflow for DSC heat capacity measurement.

Computational Determination
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In the absence of experimental data, computational chemistry provides robust methods for

estimating thermodynamic properties from first principles.[16] These ab initio and Density

Functional Theory (DFT) methods solve the electronic structure of a molecule to derive its

energetic properties.[17]

Computational Workflow:

Geometry Optimization: The 3D structure of N,N-Diisopropylaniline is optimized to find its

lowest energy conformation.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

structure. This is crucial as it provides the zero-point vibrational energy and the data needed

to calculate vibrational contributions to entropy and heat capacity.[16]

Thermochemical Analysis: Using statistical mechanics, the electronic energy and vibrational

frequencies are used to compute the standard thermodynamic functions (H°, S°, G°, and

Cp).[18] Modern computational packages can automate this process, providing a full

thermochemical profile.[16]

The accuracy of these methods is highly dependent on the level of theory and basis set

chosen. For flexible molecules like N,N-Diisopropylaniline, conformational searches may be

necessary to ensure the global minimum energy structure is found, as different conformers

contribute to the overall thermodynamic properties based on a Boltzmann distribution.[17]
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Caption: Computational workflow for thermodynamic property prediction.

Phase Transition Thermodynamics
Phase transitions are fundamental thermodynamic events where a substance changes from

one state (solid, liquid, gas) to another. These transitions occur at specific temperatures and

pressures where the Gibbs free energy of the two phases is equal.[19]

For N,N-Diisopropylaniline:

Fusion (Melting): The transition from solid to liquid. The associated enthalpy change is the

enthalpy of fusion (ΔH_fus). This can be directly measured using DSC.
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Vaporization (Boiling): The transition from liquid to gas. The associated enthalpy change is

the enthalpy of vaporization (ΔH_vap). This can be determined by measuring the vapor

pressure of the liquid at different temperatures and applying the Clausius-Clapeyron

equation.[20]

Sublimation: The direct transition from solid to gas. The enthalpy of sublimation (ΔH_sub) is

related to the other phase transition enthalpies at the same temperature by the relationship:

ΔH_sub = ΔH_fus + ΔH_vap.

Understanding these transitions is critical for processes like distillation and vapor deposition.

[15] The boiling point of 95-96 °C at a reduced pressure of 11 mmHg indicates that distillation

under vacuum is the preferred method for purification to avoid decomposition at the higher

atmospheric boiling point.

Relevance and Application in Drug Development
and Research
While N,N-Diisopropylaniline is not a drug itself, the principles of its thermodynamic analysis

are directly applicable to the work of drug development professionals.

Lead Optimization: Thermodynamic profiling helps in selecting and refining lead compounds

with optimal binding characteristics.[21][22] An interaction driven by a favorable enthalpy

change (enthalpy-driven binding) is often associated with higher specificity and potency.[22]

Understanding Binding Mechanisms: By dissecting the Gibbs free energy of binding into its

enthalpic (ΔH) and entropic (ΔS) components, researchers can understand the forces driving

a drug-target interaction.[6][21][22] For instance, a large negative ΔH may suggest strong

hydrogen bonding, while a positive ΔS might indicate the release of ordered water molecules

from the binding site.[21]

Process Chemistry: In scaling up the synthesis of an active pharmaceutical ingredient (API),

thermodynamic data is non-negotiable. Heat capacity and reaction enthalpies are essential

for designing safe and efficient reactor systems, controlling exotherms, and optimizing

energy usage.[23]
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In essence, a thorough thermodynamic characterization, whether of a simple intermediate like

N,N-Diisopropylaniline or a complex drug candidate, transforms chemical development from

a trial-and-error process into a predictive, engineering discipline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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